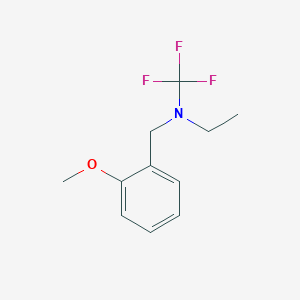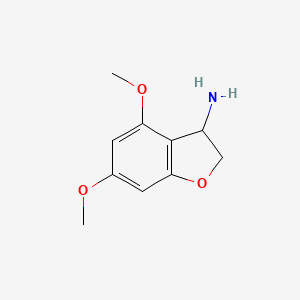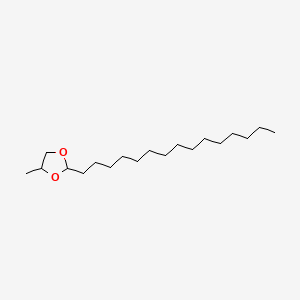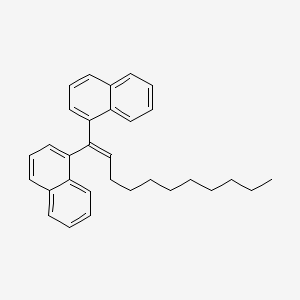
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with a unique structure that includes a diazabicyclo octane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the reaction of a diazabicyclo octane derivative with 2-chloroethyl propionate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with alcohol functional groups.
科学的研究の応用
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The diazabicyclo octane core may also interact with receptors or enzymes, modulating their functions.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane: A structurally related compound with a similar bicyclic core.
8-Azabicyclo[3.2.1]octane: Another related compound with an azabicyclo core.
Uniqueness
3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of both a chloroethyl group and a propionyl group attached to the diazabicyclo octane core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
63977-85-5 |
|---|---|
分子式 |
C11H19ClN2O |
分子量 |
230.73 g/mol |
IUPAC名 |
1-[3-(2-chloroethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C11H19ClN2O/c1-2-11(15)14-9-3-4-10(14)8-13(7-9)6-5-12/h9-10H,2-8H2,1H3 |
InChIキー |
PWDDDZZOGAIYGD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C2CCC1CN(C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


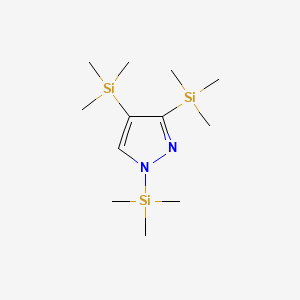
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
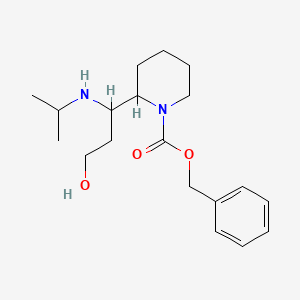
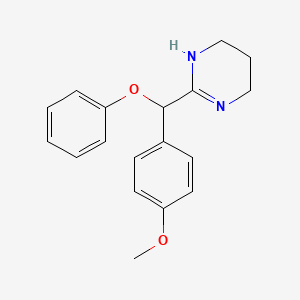
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)

